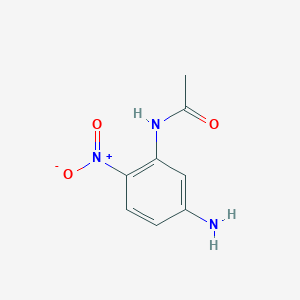

N-(5-amino-2-nitro-phenyl)-acetamide

Description

N-(5-Amino-2-nitro-phenyl)-acetamide is an aromatic acetamide derivative featuring a nitro (-NO₂) group at the 2-position and an amino (-NH₂) group at the 5-position on the phenyl ring. This compound belongs to a broader class of nitro-substituted acetamides, which are studied for their diverse pharmacological and chemical properties. Key characteristics inferred from related compounds include:

- Polarity: The nitro and amino groups enhance polarity, influencing solubility and reactivity.

- Biological activity: Nitro groups often confer antimicrobial or carcinogenic properties depending on substitution patterns .

- Synthetic routes: Palladium-catalyzed cross-coupling or condensation reactions are common for similar acetamides .

Properties

Molecular Formula |

C8H9N3O3 |

|---|---|

Molecular Weight |

195.18 g/mol |

IUPAC Name |

N-(5-amino-2-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H9N3O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,9H2,1H3,(H,10,12) |

InChI Key |

ZGYINRLWLIWJBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Nitro-Substituted Heterocyclic Acetamides

a) N-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]Acetamide (NFTA)

- Structure : Combines a nitro-furyl moiety with a thiazolyl ring.

- Biological Activity: High carcinogenicity in Swiss mice, inducing lymphocytic leukemia (78% incidence at 0.1% dietary concentration) and forestomach tumors .

- Key Difference: The heterocyclic thiazolyl ring in NFTA enhances carcinogenic potency compared to purely aromatic nitro-acetamides.

b) Acetamide, N-(5-Methyl-4-Nitro-2-Furanyl)

- Structure : Nitro and methyl groups on a furan ring.

c) N-(3-Nitrophenyl)Acetamide

- Structure : Nitro group at the meta position on the phenyl ring.

- Physical Properties: Molecular weight 180.16 g/mol, CAS 552-32-1. Its ortho/para isomerism affects solubility and metabolic pathways compared to the 2-nitro-5-amino derivative .

Amino-Substituted Acetamides

a) N-(5-Amino-2,4-Dimethylphenyl)Acetamide

- Structure: Amino group at the 5-position with dimethyl substituents.

- Applications : Used in dye synthesis; molecular weight 178.23 g/mol , density 1.132 g/cm³ .

- Contrast: The dimethyl groups reduce reactivity compared to the nitro-amino derivative, favoring industrial over pharmacological uses.

b) N-(4-(1H-Pyrazol-1-yl)Phenyl)Acetamide

Pharmacologically Active Analogues

a) Anti-Microbial Acetamides

- Examples :

- Comparison: The 5-amino-2-nitro derivative’s nitro group may enhance antimicrobial potency but requires validation.

b) Anticonvulsant Acetamides

- Example: N-(Substituted Phenyl)-2-[5-Phenyl-2H-1,2,4-triazol-3ylamino]Acetamide (T3/T4): Significant activity in maximal electroshock (MES) tests, comparable to phenytoin .

Data Tables

Table 2: Physicochemical Properties

Key Research Findings

- Synthetic Methods: Norbornene annulation and Pd-catalyzed reactions (e.g., ) are viable for nitro-acetamide synthesis, yielding products with >50% purity .

- Toxicity Concerns: Nitro groups in heterocycles (e.g., NFTA) correlate with carcinogenicity, whereas amino groups may mitigate toxicity .

- Structural Insights : Ortho nitro substitution (as in the target compound) often increases metabolic stability compared to para isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.